molecular formula C9H11NO B049392 2-(Allyloxy)aniline CAS No. 27096-64-6

2-(Allyloxy)aniline

Cat. No.: B049392
CAS No.: 27096-64-6
M. Wt: 149.19 g/mol
InChI Key: VPZRVYLJWAJQRE-UHFFFAOYSA-N
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Description

2-(Allyloxy)aniline is an organic compound with the molecular formula C9H11NO. It is characterized by an aniline group substituted with an allyloxy group at the ortho position. This compound is a valuable intermediate in organic synthesis, particularly in the production of alkylated aminophenol derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)aniline typically involves the reaction of 2-aminophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{2-Aminophenol} + \text{Allyl Bromide} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Scientific Research Applications

2-(Allyloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Comparison with Similar Compounds

    2-(Methoxy)aniline: Similar structure but with a methoxy group instead of an allyloxy group.

    2-(Ethoxy)aniline: Similar structure but with an ethoxy group instead of an allyloxy group.

    2-(Propoxy)aniline: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness: 2-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo additional reactions, such as polymerization or cross-linking, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-prop-2-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRVYLJWAJQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424570
Record name 2-(ALLYLOXY)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27096-64-6
Record name 2-(ALLYLOXY)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(Allyloxy)aniline participate in the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins?

A1: Research indicates that this compound can be used to synthesize 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through a multi-step radical process. [] This reaction proceeds in the presence of DABCO-bis(sulfur dioxide) and aryl propiolates. Initially, a 2-(allyloxy)aryl radical is generated in situ. This radical undergoes intramolecular addition with the double bond, forming an alkyl radical intermediate. Subsequent insertion of sulfur dioxide produces an alkylsulfonyl radical, which then reacts with aryl propiolates. This final step involves radical cyclization and rearrangement, ultimately yielding the desired sulfonyl-bridged dihydrobenzofuran and coumarin derivatives.

Q2: What is the role of sulfur dioxide in reactions involving this compound?

A2: Sulfur dioxide plays a crucial role as a reactant in these reactions. [, ] Specifically, it acts as a source of sulfur dioxide for insertion into the alkyl radical intermediate formed during the reaction. This insertion step is essential for forming the sulfonyl group present in the final products, such as 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides and 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins.

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